3-(furan-2-yl)-4-phenylbutan-1-amine

Description

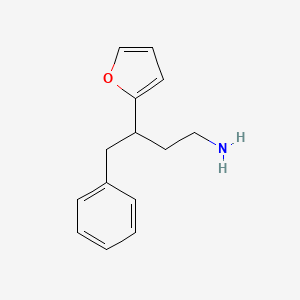

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-4-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTXUDSXGALJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCN)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-4-phenylbutan-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which uses boronic acids and halides in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs biocatalysis, which utilizes enzymes to catalyze the reaction. This method is preferred for its high enantioselectivity and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(furan-2-yl)-4-phenylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3-(furan-2-yl)-4-phenylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in proteomics research.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table highlights key structural analogues and isomers of 3-(furan-2-yl)-4-phenylbutan-1-amine, emphasizing differences in substituents, amine position, and biological relevance:

Key Structural and Functional Differences

Backbone and Substituent Diversity :

- The target compound’s furan-2-yl group introduces a heteroaromatic ring with oxygen, enhancing electron-richness compared to purely phenyl-substituted amines (e.g., 4-phenylbutan-2-amine) . This may increase reactivity in electrophilic substitutions or hydrogen bonding.

- Chlorophenyl and fluorophenyl derivatives (e.g., and ) exhibit halogen-dependent bioactivity, such as enzyme inhibition or enhanced metabolic stability .

Amine Position and Chirality: Primary amines (e.g., the target compound) typically exhibit higher solubility in aqueous media compared to secondary or tertiary analogues due to stronger hydrogen bonding.

Biological Activity: The triazolothiadiazole-furan hybrid in demonstrates potent CDC25B phosphatase inhibition, suggesting that furan-containing amines can target enzymatic pathways .

Research Findings and Data

Physicochemical Properties (Inferred)

| Property | This compound | 4-Phenylbutan-2-amine | 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.29 | 149.24 | 179.23 |

| LogP (Lipophilicity) | ~2.8 (estimated) | ~2.1 | ~2.5 |

| Water Solubility | Low (due to aromatic groups) | Moderate | Low |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 3-(furan-2-yl)-4-phenylbutan-1-amine, and how can reaction parameters be optimized?

- Answer : Common routes include reductive amination of furan-containing aldehydes with phenylbutane precursors or nucleophilic substitution of halogenated intermediates. Optimization involves adjusting stoichiometry, using catalysts (e.g., palladium for cross-coupling), and controlling reaction temperature (e.g., 60–80°C in THF or DMF). Monitoring via TLC or GC-MS ensures intermediate stability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substitution patterns (e.g., furan vs. phenyl group positions) .

- GC-MS/HPLC : Validates purity and detects byproducts with similar retention times.

- X-ray crystallography : Resolves stereochemistry and packing motifs using SHELX software for refinement .

Q. What solvents and conditions enhance the stability of this compound during synthesis?

- Answer : Polar aprotic solvents (e.g., THF, DMF) improve solubility and reaction efficiency. Lower temperatures (0–5°C) mitigate furan ring oxidation, while inert atmospheres (N₂/Ar) prevent amine degradation. Post-synthesis, store under anhydrous conditions at -20°C .

Advanced Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Answer : DFT calculations (e.g., B3LYP functional with 6-31G* basis set) model HOMO/LUMO energies to identify reactive sites. For example, the electron-rich furan ring may participate in electrophilic substitutions, while the amine group influences hydrogen-bonding interactions. Validate predictions with UV-Vis spectroscopy or cyclic voltammetry .

Q. What strategies resolve contradictions in reported biological activities of structurally similar amine derivatives?

- Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and concentrations.

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., furan vs. fluorophenyl groups on bioactivity) .

- Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) to explain divergent results .

Q. How do solvent effects and substituent electronic properties influence the compound’s reaction mechanisms?

- Answer :

- Solvent polarity : THF stabilizes transition states in SN2 reactions, while DMF enhances nucleophilicity.

- Substituent effects : The electron-donating furan ring increases amine basicity, whereas electron-withdrawing groups (e.g., fluorine in fluorophenyl analogs) alter redox potentials .

Q. What computational and experimental approaches validate crystallographic data for this compound?

- Answer : Combine X-ray diffraction (SHELXL refinement) with DFT-optimized geometries to confirm bond lengths/angles. Discrepancies >0.05 Å suggest lattice strain or dynamic disorder, requiring temperature-dependent crystallography .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters (e.g., temperature, catalyst loading) and identify optimal conditions .

- Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and compare mass spectra with databases (e.g., PubChem) .

- Conflict Resolution : Apply multivariate analysis (e.g., PCA) to disentangle biological assay variables or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.